molecular formula C12H10N2O2 B8010312 6-(3-Methylphenyl)pyrimidine-4-carboxylic acid

6-(3-Methylphenyl)pyrimidine-4-carboxylic acid

Cat. No. B8010312
M. Wt: 214.22 g/mol
InChI Key: CTNCLRFUKCAHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Methylphenyl)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Nonlinear Optical Applications : Thiopyrimidine derivatives, including phenyl pyrimidine derivatives, have shown promising applications in nonlinear optics (NLO) fields due to their significant NLO properties. These properties make them suitable for optoelectronic hi-tech applications (Hussain et al., 2020).

  • Medicinal Chemistry : Pyrimidine derivatives, including those structurally related to 6-(3-Methylphenyl)pyrimidine-4-carboxylic acid, play a key role in biological processes and have been synthesized as potential anti-inflammatory and analgesic agents. The nature of the substituent plays a major role in determining their effectiveness (Muralidharan, Raja & Deepti, 2019).

  • Antiallergic Activity : Pyrimidine compounds have been studied for their antiallergic activities. For instance, derivatives of pyridopyrimidine have been found to enhance antiallergic activity significantly in certain configurations (Hermecz et al., 1983).

  • Anti-ulcer and Antihypertensive Activities : Various dihydropyrimidines, including those with a structure similar to this compound, have been synthesized and tested for anti-ulcer and antihypertensive activities. These studies contribute to the understanding of the biological activities and potential therapeutic uses of these compounds (Rana, Kaur, Chaudhary, Kumar & Goyal, 2011).

  • Antimicrobial Activity : Pyrimidine derivatives have been synthesized and evaluated for antimicrobial activities. These compounds showed promising activity against various microorganisms, indicating their potential use in antimicrobial therapies (Kolisnyk, Vlasov, Kovalenko, Osolodchenko & Chernykh, 2015).

  • Corrosion Inhibition : Pyrimidine derivatives have been studied for their effectiveness as corrosion inhibitors, particularly in acidic environments. These studies contribute to the field of materials science and engineering (Abdelazim, Khaled & Abdelshafy, 2021).

properties

IUPAC Name

6-(3-methylphenyl)pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-3-2-4-9(5-8)10-6-11(12(15)16)14-7-13-10/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNCLRFUKCAHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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